![molecular formula C20H12O3 B362678 2-Benzoyl-3h-benzo[f]chromen-3-one CAS No. 4852-81-7](/img/structure/B362678.png)
2-Benzoyl-3h-benzo[f]chromen-3-one
Overview
Description
2-Benzoyl-3h-benzo[f]chromen-3-one is a chemical compound with the molecular formula C20H12O3 . It is also known by other names such as 3-Benzoylbenzo[f]coumarin .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. For instance, a series of derivatives were selectively prepared in high yields under microwave irradiation . Another study reported a new and simple synthesis of 3H-Benzo[f]chromen-3-one derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The exact mass is 300.078644 Da .Chemical Reactions Analysis
The fluorescence quenching mechanism has been studied for this compound. Efficient fluorescence quenching was observed between a nonfluorescent aniline and the fluorophore 2-acetyl-3H-benzo[f]chromen-3-one in binary solvent mixtures of acetonitrile and 1,4-dioxane at room temperature .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 535.0±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It has a molar refractivity of 87.3±0.3 cm3, and a molar volume of 226.2±3.0 cm3 .Scientific Research Applications
Synthesis and Characterization
- 2-Benzoyl-3H-benzo[f]chromen-3-one and related compounds have been synthesized through various methods, demonstrating their potential in the field of organic chemistry. For instance, a solvent-free synthesis method was developed using indium trichloride, showcasing a facile and scalable approach (Verma et al., 2011). Similarly, efficient synthesis methods have been reported, including the reaction of 2-(3-hydroxyacryloyl)-3H-benzo[f]chromen-3-one with various compounds, leading to novel 2-(heteroaryl)-3H-benzo[f]chromen-3-ones (Gomha & Abdel‐aziz, 2013).
Applications in Material Science
- Some derivatives of this compound have been investigated for their potential use in materials science. For example, their luminescence and ionochromic properties have been explored, revealing the ability of these compounds to form colored complexes with metal cations and certain anions, indicating their utility in sensing applications (Nikolaeva et al., 2020).
Antimicrobial and Anticancer Potential
- The biological activities of this compound derivatives have been a subject of interest. Novel derivatives bearing non-steroidal anti-inflammatory drug moieties showed promising in vitro anticancer and antimicrobial activity (Jaber et al., 2020). Another study synthesized a coumarin-thiazole derivative with significant antimicrobial activity, potentially applicable in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).
Green Chemistry Approaches
- Research has also focused on developing environmentally friendly synthesis methods for compounds related to this compound. For instance, a green, catalyst-free, high-yielding synthesis method was developed for functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating the application of sustainable practices in chemical synthesis (Kumar et al., 2015).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
The compound’s molecular properties suggest it may have a high degree of lipophilicity, as indicated by its acd/logp value of 445 . This could potentially impact its bioavailability and distribution within the body.
Result of Action
Some studies suggest that the compound may have antidepressant effects . Specifically, administration of similar compounds has resulted in significant decreases in inactivity duration, revealing antidepressant effects in a dose-dependent manner .
properties
IUPAC Name |
2-benzoylbenzo[f]chromen-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O3/c21-19(14-7-2-1-3-8-14)17-12-16-15-9-5-4-6-13(15)10-11-18(16)23-20(17)22/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPGTVYDWHSNLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20964079 | |
Record name | 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4852-81-7 | |
Record name | 2-Benzoyl-3H-naphtho[2,1-b]pyran-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20964079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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